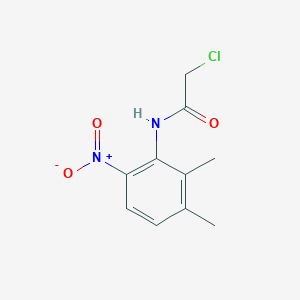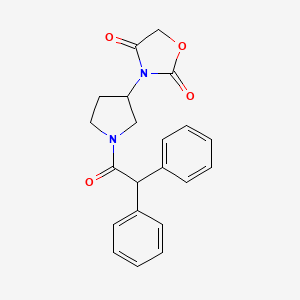
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, also known as DPA-714, is a selective radioligand that binds to the translocator protein (TSPO) with high affinity. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in various scientific research areas, including neuroscience, oncology, and immunology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves the reaction of 2,4-thiazolidinedione with 1-(2,2-diphenylacetyl)pyrrolidine in the presence of a base to form the intermediate compound, which is then reacted with ethyl chloroformate and triethylamine to yield the final product.
Starting Materials
2,4-thiazolidinedione, 1-(2,2-diphenylacetyl)pyrrolidine, base, ethyl chloroformate, triethylamine
Reaction
Step 1: 2,4-thiazolidinedione is dissolved in a suitable solvent and a base is added to the solution., Step 2: 1-(2,2-diphenylacetyl)pyrrolidine is added to the reaction mixture and the reaction is allowed to proceed at a suitable temperature and for a suitable time., Step 3: The intermediate compound is isolated and purified., Step 4: Ethyl chloroformate and triethylamine are added to the intermediate compound and the reaction is allowed to proceed at a suitable temperature and for a suitable time., Step 5: The final product, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, is isolated and purified.
作用机制
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione binds to TSPO with high affinity, leading to the activation of downstream signaling pathways that regulate cellular energy metabolism, apoptosis, and inflammation. TSPO is also involved in the transport of cholesterol into mitochondria, which is essential for mitochondrial function and steroid synthesis.
生化和生理效应
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has been shown to modulate various biochemical and physiological processes, including inflammation, oxidative stress, and apoptosis. TSPO is also involved in the regulation of mitochondrial function, which is critical for cellular energy metabolism and survival.
实验室实验的优点和局限性
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione also has some limitations, such as its relatively short half-life, which may limit its utility in longitudinal studies.
未来方向
There are several future directions for the use of 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione in scientific research. These include the development of new TSPO ligands with improved pharmacokinetic properties, the investigation of the role of TSPO in various pathological conditions, and the development of new diagnostic and therapeutic strategies based on TSPO imaging. Additionally, the use of 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide new insights into the role of TSPO in health and disease.
Conclusion:
In conclusion, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a selective radioligand that binds to TSPO with high affinity and has been extensively studied for its potential applications in various scientific research areas. 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione also has some limitations, such as its relatively short half-life. Future research on 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione and TSPO may provide new insights into the role of TSPO in health and disease and may lead to the development of new diagnostic and therapeutic strategies.
科学研究应用
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has been widely used in scientific research as a radioligand for the imaging of TSPO in vivo. TSPO expression is increased in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer. Therefore, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has been used to investigate the role of TSPO in these conditions and to develop new diagnostic and therapeutic strategies.
属性
IUPAC Name |
3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18-14-27-21(26)23(18)17-11-12-22(13-17)20(25)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYWXUMFVWGJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933484.png)
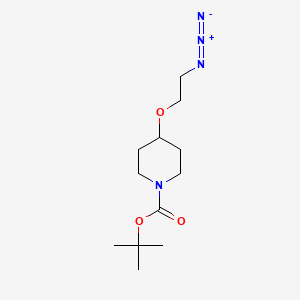
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2933488.png)
![(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide](/img/structure/B2933489.png)

![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)

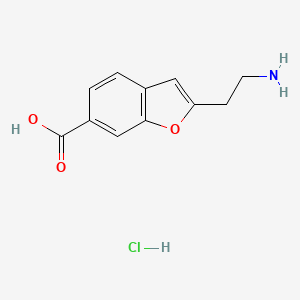
![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)
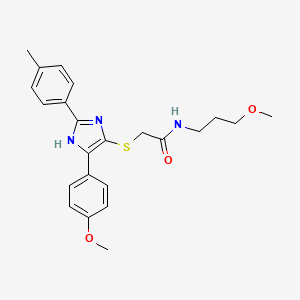
![3-bromo-7,8-dimethyl-2-phenyl-5-hydro-2H,3H,4H-1,3-thiazaperhydroino[3,2-a]thi opheno[2,3-d]pyrimidin-6-one](/img/structure/B2933500.png)
